

# The Versatile Scaffold: Application of 8-Bromoquinolin-5-amine in Modern Medicinal Chemistry

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## Compound of Interest

Compound Name: 8-Bromoquinolin-5-amine

Cat. No.: B040036

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## Introduction: The Quinoline Core and the Strategic Utility of 8-Bromoquinolin-5-amine

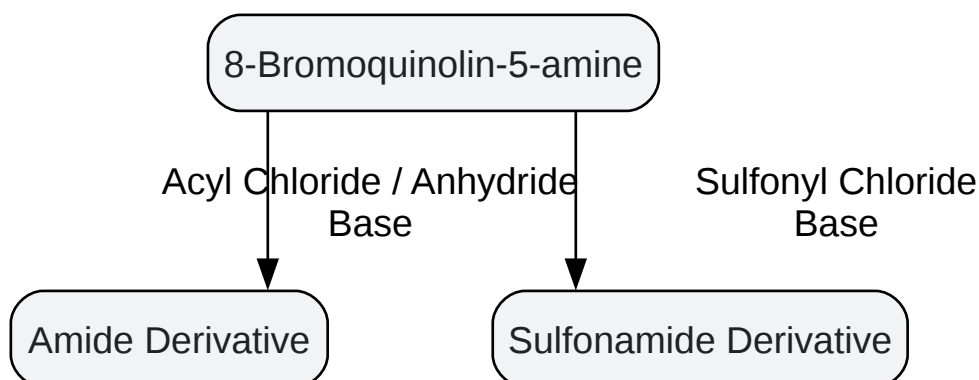
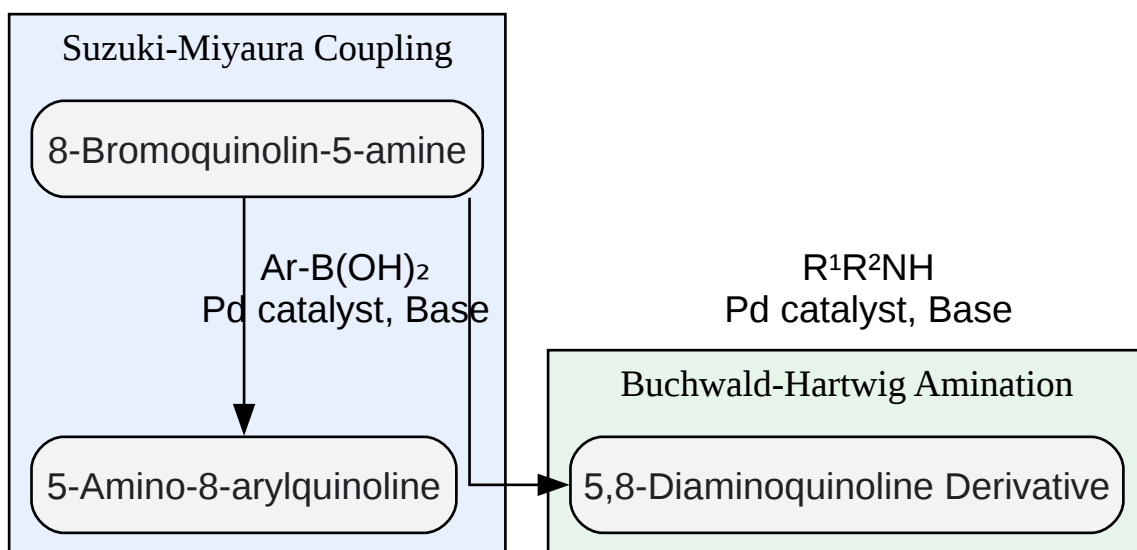
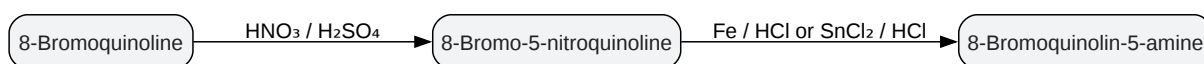
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active compounds. [1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3] Within this esteemed class of heterocycles, **8-Bromoquinolin-5-amine** emerges as a particularly valuable building block for the synthesis of novel therapeutic agents. Its strategic disubstitution pattern, featuring a reactive bromine atom at the 8-position and a versatile amino group at the 5-position, offers a dual handle for molecular elaboration, enabling the exploration of diverse chemical space in drug discovery programs.

The bromine atom at C-8 serves as a linchpin for modern cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl substituents, profoundly influencing the steric and electronic properties of the molecule. Concurrently, the amino group at C-5 provides a nucleophilic center for further derivatization, such as acylation and sulfonylation, enabling the modulation of physicochemical properties like solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the synthesis and

application of **8-Bromoquinolin-5-amine**, complete with detailed protocols for its derivatization and insights into the therapeutic potential of the resulting compounds.

## Synthesis of the Core Scaffold: 8-Bromoquinolin-5-amine

The synthesis of **8-Bromoquinolin-5-amine** can be efficiently achieved through a two-step sequence starting from the commercially available 8-bromoquinoline. This strategy involves an initial nitration at the C-5 position, followed by a subsequent reduction of the nitro group to the desired amine.



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## Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [pubmed.ncbi.nlm.nih.gov]
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